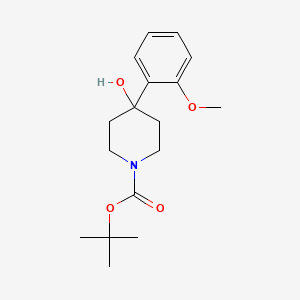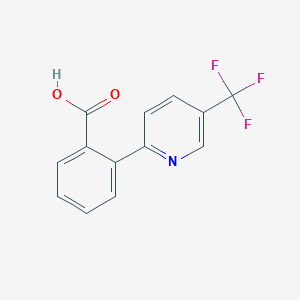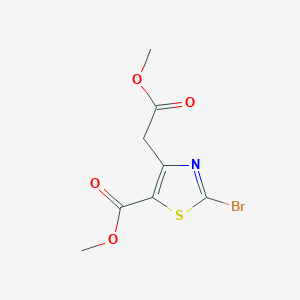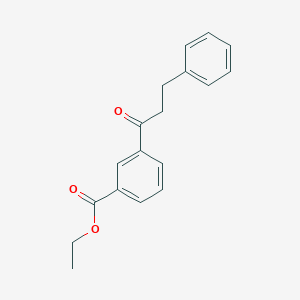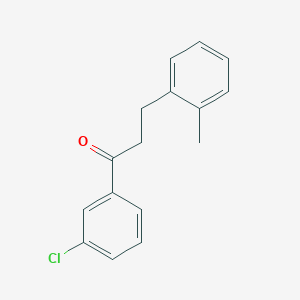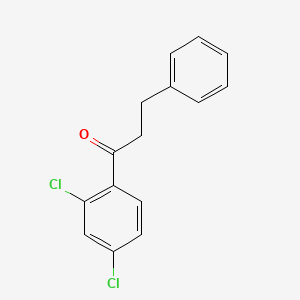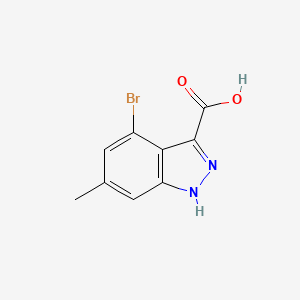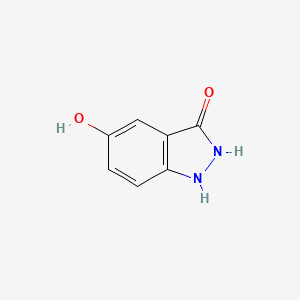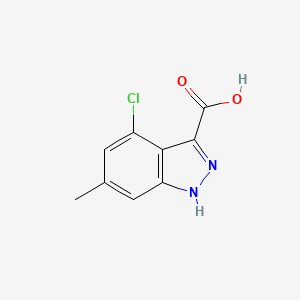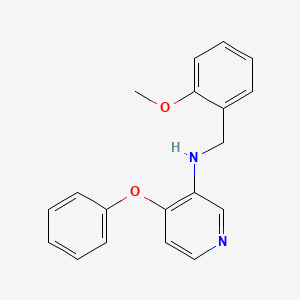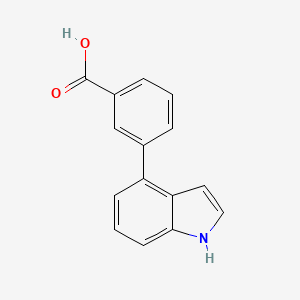
3-(1H-吲哚-4-基)苯甲酸
描述
3-(1H-Indol-4-yl)benzoic acid is a chemical compound with the molecular formula C15H11NO2 . It is a derivative of indole, a heterocyclic compound that plays a significant role in natural products and drugs .
Chemical Reactions Analysis
Indole derivatives, including 3-(1H-Indol-4-yl)benzoic acid, can undergo a variety of chemical reactions. These reactions often involve the formation of new bonds, changes in the arrangement of atoms, or the breaking of existing bonds .科学研究应用
癌症治疗
3-(1H-吲哚-4-基)苯甲酸衍生物因其在癌症治疗中的潜力而被研究。这些化合物可以靶向癌细胞,并已显示出抑制其生长的前景。 吲哚部分是许多天然产物和药物中重要的结构,在细胞生物学中起着至关重要的作用 .
抗菌活性
3-(1H-吲哚-4-基)苯甲酸的吲哚核心已知具有抗菌特性。 这使得它在开发治疗细菌和病毒感染的新疗法中具有价值 .
神经退行性疾病
吲哚衍生物正在探索其在治疗人体各种类型疾病(包括神经退行性疾病)中的应用。 它们调节生物途径的能力使它们成为治疗干预的候选者 .
抗炎和镇痛应用
含有吲哚结构的化合物已被评估其抗炎和镇痛特性。 这项研究可能导致用于疼痛管理和炎症控制的新药物 .
抗病毒剂
吲哚衍生物已显示出作为抗病毒剂的潜力。 它们已被制备并据报道对流感 A 病毒和其他病毒具有抑制作用,这对于开发新的抗病毒药物至关重要 .
抗糖尿病作用
对吲哚衍生物的研究还包括其在糖尿病管理中的应用。 这些化合物可能提供控制血糖水平和治疗与糖尿病相关的各种并发症的新方法 .
抗疟疾活性
吲哚核已被掺入具有抗疟疾活性的化合物中。 这条研究线对于对抗疟疾(一种继续对全球产生重大影响的疾病)的持续斗争至关重要 .
抗胆碱酯酶活性
基于吲哚的化合物正在研究其抗胆碱酯酶活性,这对于治疗阿尔茨海默病等疾病很重要。 通过抑制胆碱酯酶,这些化合物可以潜在地改善患者的认知功能 .
属性
IUPAC Name |
3-(1H-indol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-16-14/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDTZCMXFNWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C3C=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626480 | |
| Record name | 3-(1H-Indol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442562-80-3 | |
| Record name | 3-(1H-Indol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

